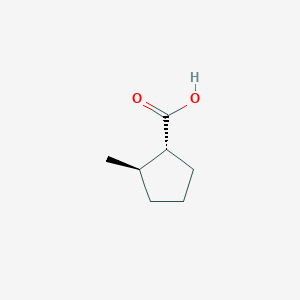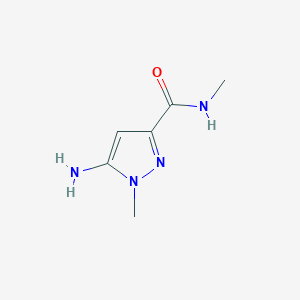
trans-2-Methylcyclo-pentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trans-2-Methylcyclo-pentanecarboxylic acid, also known as trans-2-MCPCA, is a cyclic amino acid that has been studied for its potential therapeutic applications. It is a chiral molecule, meaning that it exists in two mirror-image forms, with only one form exhibiting biological activity. The molecule has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated.
Scientific Research Applications
Radical Mechanisms in Catalytic Cycles
- Hydroxylation of Hydrocarbons: A study by Liu et al. (1993) utilized trans-2-Methylcyclopentanecarboxylic acid and similar compounds to investigate radical intermediates in the catalytic cycle of methane monooxygenase. This research is crucial for understanding the mechanisms of hydrocarbon hydroxylation.
Organic Synthesis and Stereochemistry
- Cyclization of Petroselinic Acid: The work of Metzger and Mahler (1993) demonstrated the cyclization of petroselinic acid to produce derivatives including trans-2-Methylcyclopentanecarboxylic acid. This synthesis showcases the compound's role in the formation of complex organic structures.
- Synthesis of Hydroxy‐Substituted Derivatives: Research by Benedek et al. (2008) focused on synthesizing hydroxy-substituted derivatives of trans-2-Aminocyclopentanecarboxylic acid, illustrating the versatility of this compound in organic synthesis.
Catalysis and Reaction Mechanisms
- Hydrogenation on Modified Raney-Nickel Catalysts: The study by Wittmann et al. (1990) explored the hydrogenation of methyl 2-oxoeyclopentanecarboxylate, a related compound, on modified catalysts. This research contributes to our understanding of asymmetric reactions in catalysis.
Biochemical Applications
- Enhancing Long-Term Potentiation in the Hippocampus: Research by McGuinness et al. (1991) used Trans-1-amino-1,3-cyclopentanedicarboxylic acid, a related compound, to study its effects on long-term potentiation in hippocampal neurons, highlighting potential applications in neuroscience.
properties
IUPAC Name |
(1R,2R)-2-methylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-3-2-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUMDNFZGQAOJB-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydroxy-5-azaspiro[2.4]heptan-4-one](/img/structure/B2695993.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2695996.png)

![2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2695998.png)
![4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride](/img/structure/B2696001.png)

![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696004.png)

![2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2696006.png)
![N-(4-acetylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2696011.png)

![7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine](/img/structure/B2696013.png)
